Dihydrostreptomycin 6-phosphate is a phosphorylated derivative of dihydrostreptomycin, an aminoglycoside antibiotic derived from the bacterium Streptomyces griseus. This compound plays a crucial role in the biosynthesis of streptomycin, which is widely used in treating bacterial infections, particularly tuberculosis. Dihydrostreptomycin 6-phosphate serves as an intermediate in the enzymatic pathways leading to the production of streptomycin and its phospho-derivatives.
Dihydrostreptomycin 6-phosphate is synthesized naturally within Streptomyces griseus during the biosynthesis of streptomycin. It is classified as a phosphoric acid derivative due to the presence of a phosphate group attached to the dihydrostreptomycin molecule. The compound is part of a larger class of antibiotics known as aminoglycosides, which are characterized by their amino-modified glycoside structures.
The synthesis of dihydrostreptomycin 6-phosphate involves several enzymatic reactions. Key steps include:
Dihydrostreptomycin 6-phosphate has a complex molecular structure characterized by:
The structure features multiple functional groups, including amino groups, hydroxyl groups, and a phosphate group, which contribute to its biological activity and solubility properties.
Dihydrostreptomycin 6-phosphate participates in several key chemical reactions:
The mechanism of action for dihydrostreptomycin 6-phosphate primarily involves its conversion into streptomycin, which inhibits bacterial protein synthesis. This occurs through:
This mechanism underscores the importance of dihydrostreptomycin 6-phosphate in producing an effective antibiotic.
Dihydrostreptomycin 6-phosphate exhibits several notable physical and chemical properties:
These properties are essential for understanding its functionality as an antibiotic.
Dihydrostreptomycin 6-phosphate is primarily utilized in:
The biosynthesis of dihydrostreptomycin 6-phosphate is governed by a conserved str gene cluster in Streptomyces griseus. Genomic analyses reveal that this cluster spans ~30 kb and includes genes encoding amidinotransferase (strB1), streptomycin-6-phosphotransferase (strA), and regulatory proteins (strR) [2] [8]. Crucially, the cluster is strain-specific: only streptomycin-producing S. griseus strains harbor the complete set of genes, whereas non-producing relatives lack essential components (e.g., strF, strN, strS) [2] [8]. Horizontal gene transfer events have disseminated partial clusters across phylogenetically diverse streptomycetes, but functional biosynthesis requires intact, coordinated expression of the entire cluster [2]. Notably, genome mining of >1,100 Streptomyces strains shows significant BGC diversity even among closely related isolates, underscoring the genetic plasticity of antibiotic production pathways [5].
Table 1: Core Genes in Streptomycin Biosynthetic Cluster
Gene | Function | Presence in Producers |
---|---|---|
strA | Streptomycin-6-phosphotransferase | Universal |
strB1 | Amidinotransferase | Universal |
strR | Pathway-specific regulator | Universal |
strF | Dihydrostreptose synthase | Strain-specific |
strN | NDP-glucose synthase | Strain-specific |
strS | Glycosyltransferase | Strain-specific |
Phosphorylation is pivotal in dihydrostreptomycin assembly. The terminal step involves dihydrostreptomycin-6-phosphate 3'α-kinase (EC 2.7.1.221), which catalyzes:ATP + dihydrostreptomycin 6-phosphate ⇌ ADP + dihydrostreptomycin 3'α,6-bisphosphate [3] [6].This enzyme exhibits strict substrate specificity, phosphorylating only derivatives containing a 3'-α-hydroxymethyl group [3]. Earlier phosphorylation events occur at the streptidine moiety: Streptidine 6-phosphate forms via sequential amidinotransferase and kinase activities, with mutants blocked in phosphorylation (e.g., S. griseus SD81, SD261) accumulating desamidinostreptidine [9]. Feedback regulation is observed, as streptidine-6-phosphate inhibits aminotransferase activity in the pathway [9].
Table 2: Key Kinases in Dihydrostreptomycin Phosphorylation
Enzyme | Gene | Substrate | Product | Strain Specificity |
---|---|---|---|---|
Streptidinokinase | strK | Streptidine | Streptidine-6-phosphate | S. griseus |
Dihydrostreptomycin-6-phosphate 3'α-kinase | Not characterized | Dihydrostreptomycin-6-phosphate | Dihydrostreptomycin-3'α,6-bisphosphate | S. bikiniensis |
Dihydrostreptosyltransferase catalyzes the glycosidic linkage between streptidine-6-phosphate and L-dihydrostreptose, forming O-α-L-dihydrostreptose-(1→4)-streptidine-6-phosphate [10]. This reaction requires dTDP-L-dihydrostreptose as the activated sugar donor. Mutational studies confirm this step’s essentiality: S. griseus mutant SD245 accumulates streptidine-6-phosphate due to impaired glycosyltransferase activity, preventing dihydrostreptomycin 6-phosphate synthesis [9] [10]. The enzyme is membrane-associated, requiring both endogenous donor substrates and cytosolic co-factors for full activity in cell-free systems [10].
Phosphate transfer extends beyond streptomycin intermediates. Dihydrostreptomycin 6-phosphate serves as a phosphate donor to inosamine acceptors like streptamine and 2-deoxystreptamine [1]. Enzymes from S. griseus extracts transfer phosphate to C-6 hydroxyl groups of these cyclic alcohols, forming derivatives critical for broader aminoglycoside biosynthesis [1]. This promiscuity suggests evolutionary links between streptomycin and other aminoglycoside pathways. Notably, the enzymatic mechanism resembles resistance-associated aminoglycoside phosphotransferases (APHs), though biosynthetic phosphotransferases exhibit stricter regiospecificity [7].
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